2-Chloro-3,5-diiodopyridin-4-amine

Agrochemical synthesis Herbicide intermediate Pyridine acetylation

Process chemists developing cliodinate or kinase inhibitors often face supply gaps for the exact tetra-substituted pyridine needed for validated routes. This compound eliminates that risk: • Definitive last-step intermediate for ISO herbicide cliodinate via 4-NH₂ acetylation. • Orthogonal C2-Cl, C3-I, and C5-I handles enable three sequential Pd couplings from a single scaffold. • Higher mp (158-159 °C) vs. non-aminated analog ensures multi-year library storage stability. Supplied as a solid; store at 2-8 °C protected from light and moisture.

Molecular Formula C5H3ClI2N2
Molecular Weight 380.35 g/mol
CAS No. 1171919-00-8
Cat. No. B1389533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-diiodopyridin-4-amine
CAS1171919-00-8
Molecular FormulaC5H3ClI2N2
Molecular Weight380.35 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)I)N)I
InChIInChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10)
InChIKeyADBYPUPWCVKWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-diiodopyridin-4-amine (CAS 1171919-00-8): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-Chloro-3,5-diiodopyridin-4-amine (CAS 1171919-00-8) is a tetra-substituted pyridine building block bearing a 2-chloro, two iodo substituents at the 3- and 5-positions, and a 4-amino group, with the molecular formula C₅H₃ClI₂N₂ and a molecular weight of 380.35 g/mol . It is supplied as a solid with a reported melting point of 158–159 °C and requires storage protected from light and moisture at 2–8 °C . The compound belongs to the class of halogenated aminopyridines implicated in herbicidal active-ingredient synthesis (e.g., cliodinate) and in kinase-inhibitor medicinal chemistry programs, where the precise halogenation pattern directly governs synthetic utility and biological target engagement [1].

Why 2-Chloro-3,5-diiodopyridin-4-amine Cannot Be Replaced by Common In-Class Analogs: The Functional-Group Interdependence Problem


In-class analogs such as 2-chloro-3,5-diiodopyridine (lacking the 4-amino group), 3,5-diiodopyridin-4-amine (lacking the 2-chloro), or 2-chloro-5-iodopyridin-4-amine (mono-iodinated) present fundamentally different reactivity and molecular recognition profiles. The 4-amino group is essential for acylation to the herbicidal ester cliodinate and for incorporation into kinase inhibitor scaffolds via amide or urea linkages [1][2]. The 2-chloro substituent modulates the electronic character of the pyridine ring and serves as a secondary handle for nucleophilic aromatic substitution or cross-coupling, while the two iodine atoms at the 3- and 5-positions provide orthogonal sites for sequential palladium-catalyzed couplings, enabling regioselective diversification that mono-iodinated or non-iodinated analogs cannot achieve . Interchanging these analogs without experimental validation risks failed coupling reactions, altered pharmacokinetic profiles, or complete loss of target engagement.

Quantitative Differentiation Evidence: 2-Chloro-3,5-diiodopyridin-4-amine vs. Closest Analogs


Precursor Status for the Herbicide Cliodinate: Exclusive Synthetic Pathway Entry Point

2-Chloro-3,5-diiodopyridin-4-amine is the direct synthetic precursor to cliodinate (2-chloro-3,5-diiodo-4-pyridyl acetate, CAS 69148-12-5), an ISO 1750-approved pyridine herbicide, via a single acetylation step of the 4-amino group [1]. Comparator analogs lacking the free 4-amino group—such as 2-chloro-3,5-diiodopyridine (CAS 856169-60-3) and 2-chloro-3,5-diiodopyridin-4-ol—cannot undergo this direct acylation to yield cliodinate, requiring additional synthetic steps (nitration, reduction) or alternative routes that are not described in the patent literature . The acetate ester cliodinate is the only member of this structural class registered as a herbicide, and the 4-amino compound is the unambiguous last-step intermediate before acetylation, as confirmed by the herbicide's defined IUPAC name and CAS registry [1].

Agrochemical synthesis Herbicide intermediate Pyridine acetylation

Dual Orthogonal Iodo Substituents vs. Mono-Iodinated Analogs: Regioselective Cross-Coupling Capacity

The target compound possesses two iodine atoms at the 3- and 5-positions, enabling sequential chemoselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the differential reactivity of iodopyridines versus chloropyridines [1]. In contrast, the mono-iodinated analog 2-chloro-5-iodopyridin-4-amine (CAS not located; inferred structure) contains only one reactive C–I bond, limiting diversification to a single coupling event and reducing the structural complexity achievable per synthetic sequence. While direct kinetic data for this specific scaffold are not publicly available, the well-established reactivity order Ar–I >> Ar–Cl in Pd(0)-catalyzed oxidative addition provides a class-level inference that the 3- and 5-iodo positions can be addressed independently before engaging the 2-chloro substituent, a capability absent in mono-iodinated or bromo-substituted analogs [2]. Patent US-8735593-B2 exemplifies 4-aminopyridine kinase inhibitors in which the precise halogenation pattern governs both synthetic tractability and biological potency [3].

Medicinal chemistry Cross-coupling Sequential diversification

Antimycobacterial Activity Claim vs. 3,5-Diiodopyridin-4-amine: Emergent Biological Differentiation

2-Chloro-3,5-diiodopyridin-4-amine has been reported to act as an antimycobacterial agent that inhibits mycobacterial synthetase and suppresses ATP production by binding to the enzyme active site, reportedly showing effectiveness against Mycobacterium tuberculosis . It is also claimed to exhibit antibacterial activity against Staphylococcus aureus at sub-MIC levels via inhibition of glutamate dehydrogenase . The non-chlorinated comparator 3,5-diiodopyridin-4-amine (CAS 98136-86-8) lacks the 2-chloro substituent and, while structurally similar, has no publicly available antimycobacterial or enzyme-inhibition data in the primary literature or authoritative databases, making the 2-chloro compound the only member of the diiodo-4-aminopyridine subclass with reported biological activity [1]. Quantitative IC₅₀ or MIC values are not publicly disclosed in peer-reviewed literature for either compound.

Antimycobacterial Tuberculosis ATP synthesis inhibition

Physical Form and Storage Stability Differentiation: Solid vs. Oil and Light-Sensitivity Profile

2-Chloro-3,5-diiodopyridin-4-amine is a solid with a melting point of 158–159 °C, supplied as a crystalline powder that requires storage at 2–8 °C with protection from light and moisture [1]. In contrast, the non-aminated analog 2-chloro-3,5-diiodopyridine (CAS 856169-60-3) is also a solid but has a reported melting point of approximately 98–102 °C, while 3,5-diiodopyridin-4-amine (CAS 98136-86-8) is a solid of unspecified melting point in vendor documentation . The higher melting point of the target compound (Δ ≈ +57 °C vs. 2-chloro-3,5-diiodopyridine) reflects stronger intermolecular hydrogen bonding conferred by the 4-amino group, which correlates with lower volatility and reduced sublimation losses during long-term storage—a practical advantage for compound management facilities and automated liquid-handling systems .

Compound management Storage stability Procurement logistics

Optimal Procurement and Deployment Scenarios for 2-Chloro-3,5-diiodopyridin-4-amine (CAS 1171919-00-8)


Agrochemical Process Chemistry: Synthesis of Cliodinate Herbicide and Structural Analogs

2-Chloro-3,5-diiodopyridin-4-amine is the definitive last-step intermediate for the synthesis of the ISO-registered pyridine herbicide cliodinate via acetylation of the 4-amino group [1]. Process chemistry teams developing cliodinate or exploring structure-activity relationships around the 2-chloro-3,5-diiodo-4-pyridyl scaffold require this specific compound, as no other commercially available analog provides a direct, literature-validated route to cliodinate. The compound is also cited in patent CA 1096383 as a representative member of herbicidally active 2-chloro-3,5-diiodopyridine derivatives, supporting its use in agrochemical lead optimization programs .

Medicinal Chemistry: Multi-Point Diversification Building Block for Kinase Inhibitor Libraries

The orthogonal reactivity of the C3–I, C5–I, and C2–Cl positions enables three sequential, site-selective palladium-catalyzed cross-coupling reactions from a single building block, making 2-chloro-3,5-diiodopyridin-4-amine a high-value scaffold for generating diverse 4-aminopyridine-based kinase inhibitor libraries [1]. Patent US-8735593-B2 exemplifies aminopyridines as protein kinase inhibitors, where the 4-amino group serves as the hinge-binding motif and the halogenation pattern dictates both synthetic accessibility and target selectivity . Procurement of this compound supports combinatorial library synthesis with maximal diversity per synthetic step.

Antimycobacterial Hit Discovery: Screening the 2-Chloro-3,5-diiodo-4-aminopyridine Scaffold

Vendor-provided product documentation reports that 2-chloro-3,5-diiodopyridin-4-amine exhibits antimycobacterial activity through inhibition of mycobacterial synthetase and suppression of ATP production, with additional antibacterial activity against Staphylococcus aureus attributed to glutamate dehydrogenase inhibition [1]. While peer-reviewed quantitative potency data are not currently available, the reported biological profile distinguishes this compound from the non-chlorinated analog 3,5-diiodopyridin-4-amine (CAS 98136-86-8), for which no such bioactivity claims exist . This differential supports prioritization of the 2-chloro compound as a starting point for confirmatory screening in antimycobacterial drug discovery programs, with the understanding that independent validation is required.

Compound Management: Long-Term Library Storage of a Thermally Stable Halogenated Aminopyridine

With a melting point of 158–159 °C and a defined storage protocol (2–8 °C, protect from light and moisture), 2-chloro-3,5-diiodopyridin-4-amine offers superior thermal stability compared to the non-aminated analog 2-chloro-3,5-diiodopyridine (mp ~98–102 °C), reducing sublimation and degradation risks during multi-year compound library storage [1]. For core-facility managers and compound management groups maintaining screening collections of halogenated heterocycles, the higher melting point and solid physical form minimize weighing errors, improve DMSO stock concentration accuracy, and lower the total cost of ownership over extended storage periods.

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